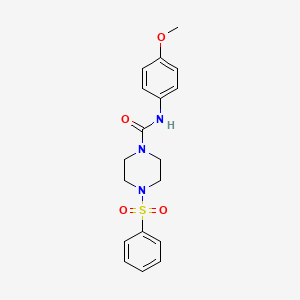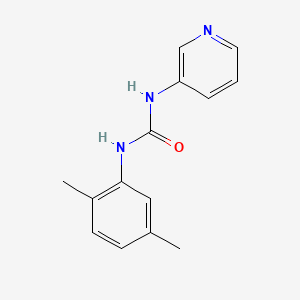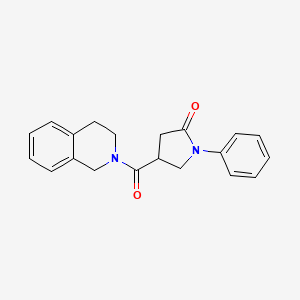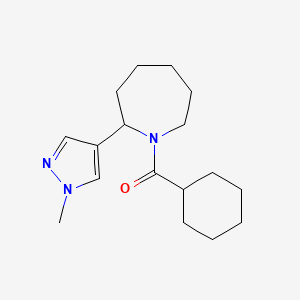
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as PIPESO, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has gained popularity due to its unique chemical properties and diverse applications in various fields of research.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been widely used in scientific research due to its unique chemical properties. It is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a constant pH over a wide range of temperatures. It is also used as a stabilizer for enzymes and proteins, as well as a chelator for metal ions. Furthermore, N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been used as a ligand for drug discovery and development, as well as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not well understood. However, it is believed to act as a buffer by accepting or donating protons to maintain a constant pH. It may also interact with metal ions and stabilize enzymes and proteins by chelating with them.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a minimal effect on biochemical and physiological processes, making it an ideal buffer for various experiments. It has been found to be non-toxic, non-carcinogenic, and non-mutagenic, making it safe for use in both in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its ability to maintain a constant pH over a wide range of temperatures. This makes it suitable for various biochemical and physiological experiments that require a stable pH. It is also non-toxic, non-carcinogenic, and non-mutagenic, making it safe for use in experiments. However, one limitation of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is that it may interfere with certain assays due to its ability to chelate with metal ions.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One area of research could focus on developing new synthetic methods to produce N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with higher yields and purity. Another area of research could focus on exploring the potential of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a ligand for drug discovery and development. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its interactions with metal ions.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of N-(4-methoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a white crystalline solid. This synthetic method has been optimized to produce high yields of N-(4-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with high purity, making it suitable for various scientific applications.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-9-7-15(8-10-16)19-18(22)20-11-13-21(14-12-20)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQRLUNIVOLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)